molecular formula C10H14FNO2 B1472474 2-(2,4-Dimethoxyphenyl)-2-fluoroethan-1-amine CAS No. 1558194-89-0

2-(2,4-Dimethoxyphenyl)-2-fluoroethan-1-amine

Cat. No. B1472474
CAS RN: 1558194-89-0
M. Wt: 199.22 g/mol
InChI Key: ZKQQQDNONIATIC-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-2-fluoroethan-1-amine, also known as 2-FMA, is an analog of the popular psychostimulant 2-Fluoromethamphetamine (2-FMA). It is a synthetic compound that has been studied for its pharmacological properties and potential therapeutic applications. 2-FMA has been found to have a wide range of effects on the body, including stimulating the central nervous system, increasing alertness, and providing an antidepressant-like effect. In addition, 2-FMA has been found to be a potent inhibitor of the monoamine transporters, which are responsible for the reuptake of serotonin, norepinephrine, and dopamine.

Scientific Research Applications

Synthesis and Structure-Activity Relationships

  • The synthesis of novel (phenylalkyl)amines, including those with structures similar to "2-(2,4-Dimethoxyphenyl)-2-fluoroethan-1-amine," has been investigated for their potential as 5-HT2A/C ligands, exploring structure-activity relationships and the effects of substituents on their functional activity as agonists or antagonists (Trachsel, 2003).

Analytical Identification and Synthesis

  • Research on the identification and synthesis of related compounds, such as 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B), provides insights into analytical techniques and synthetic pathways for similar compounds, highlighting their potential psychoactive effects and the challenges associated with their analysis and synthesis (Power et al., 2015).

Crystallography and Molecular Interactions

  • The co-crystal structure analysis of compounds with similar frameworks, such as 2-amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, sheds light on the molecular interactions and structural features of these compounds, which can be relevant for understanding their behavior in various applications (Asiri et al., 2011).

Chiral Auxiliary and Diastereoselective Synthesis

  • The use of related chiral amines as chiral auxiliaries for diastereoselective alkylation of aldimines demonstrates the synthetic utility of these compounds in producing enantiomerically enriched products, which is crucial for the development of chiral drugs and other chiral substances (Kohara et al., 1999).

Advanced Materials and Chemical Interactions

  • Studies on compounds such as tris(2,6-dimethoxephenyl) borane and its adducts explore the interactions and solubility of these materials in various solvents, contributing to the development of novel materials with specific chemical and physical properties (Wada et al., 1995).

properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2/c1-13-7-3-4-8(9(11)6-12)10(5-7)14-2/h3-5,9H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQQQDNONIATIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(CN)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,4-Dimethoxyphenyl)-2-fluoroethan-1-amine
Reactant of Route 2
2-(2,4-Dimethoxyphenyl)-2-fluoroethan-1-amine
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2-(2,4-Dimethoxyphenyl)-2-fluoroethan-1-amine
Reactant of Route 4
2-(2,4-Dimethoxyphenyl)-2-fluoroethan-1-amine
Reactant of Route 5
2-(2,4-Dimethoxyphenyl)-2-fluoroethan-1-amine
Reactant of Route 6
2-(2,4-Dimethoxyphenyl)-2-fluoroethan-1-amine

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